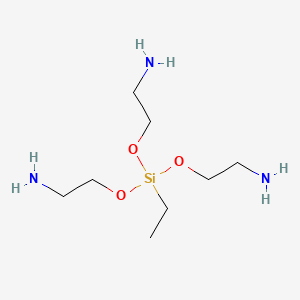
Ethyltris(2-aminoethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltris(2-aminoethoxy)silane is a silicon-based compound with the chemical formula C8H23N3O3Si. It is a type of silane coupling agent that contains both organic functional and alkoxy groups. This compound is known for its ability to improve the adhesion characteristics of coatings, making it valuable in various industrial applications.
Méthodes De Préparation
Ethyltris(2-aminoethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopropyltriethoxysilane with monoethanolamine in the presence of a binary antioxidant and catalytic amounts of an alkali metal alcoholate. The reaction is carried out in a homogeneous phase at a temperature of 100–110°C, followed by distillation to remove ethanol . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyltris(2-aminoethoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include alkoxides and halides.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. It is often catalyzed by transition metals.
Oxidation and Reduction: this compound can undergo oxidation to form silanols and reduction to form silanes. .
Applications De Recherche Scientifique
Ethyltris(2-aminoethoxy)silane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyltris(2-aminoethoxy)silane involves its ability to form covalent bonds with both organic and inorganic surfaces. The silanol group formed from the alkoxy group via hydrolysis interacts with inorganic surfaces, while the organic functional group interacts with polymers. This dual interaction improves the adhesion of the inorganic/polymer interface .
Comparaison Avec Des Composés Similaires
Ethyltris(2-aminoethoxy)silane can be compared with other silane coupling agents such as:
3-Aminopropyltriethoxysilane (APTES): Known for its use in surface modification of metal oxide nanoparticles.
Triethoxy(octyl)silane (OCTEOS): Used for enhancing the mechanical properties of natural rubber compounds.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Provides excellent improvement in the mechanical properties and cross-link density of rubber nanocomposites.
This compound is unique due to its specific combination of ethoxy and amino groups, which provide enhanced adhesion properties and versatility in various applications.
Propriétés
Numéro CAS |
15942-81-1 |
|---|---|
Formule moléculaire |
C8H23N3O3Si |
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
2-[bis(2-aminoethoxy)-ethylsilyl]oxyethanamine |
InChI |
InChI=1S/C8H23N3O3Si/c1-2-15(12-6-3-9,13-7-4-10)14-8-5-11/h2-11H2,1H3 |
Clé InChI |
SWPJKMGHGWRJSH-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](OCCN)(OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



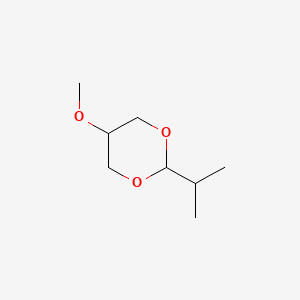
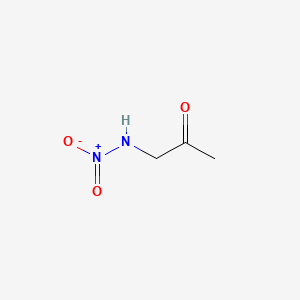

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
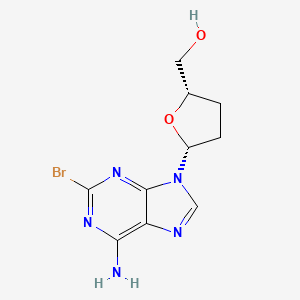


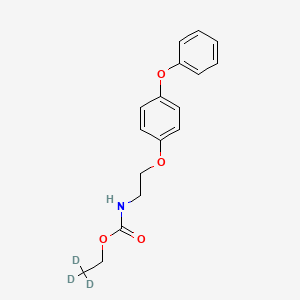
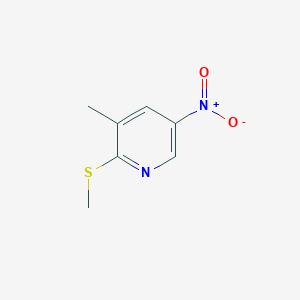
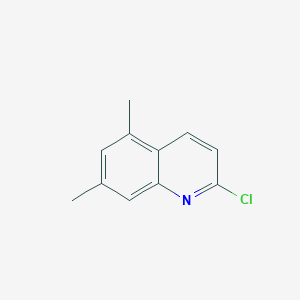
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
